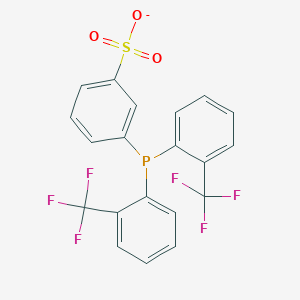
Sodium4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is a complex organic compound with the molecular formula C14H7NaO6S. It is known for its vibrant color and is commonly used as a dye in various industrial applications. This compound is also referred to as Alizarin Red S, a derivative of anthraquinone, and is widely used in biological staining and as a pH indicator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate typically involves the sulfonation of alizarin (1,2-dihydroxyanthraquinone). The process can be summarized as follows:
Sulfonation Reaction: Alizarin is treated with sulfuric acid to introduce the sulfonate group at the 2-position of the anthraquinone ring.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
The reaction conditions usually involve heating alizarin with concentrated sulfuric acid at elevated temperatures, followed by careful neutralization with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process involves:
Batch or Continuous Sulfonation: Using sulfuric acid in large-scale reactors.
Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide, and the resulting sodium salt is crystallized out of the solution.
Purification: The crude product is purified through recrystallization or other suitable methods to achieve the desired purity.
化学反応の分析
Types of Reactions
Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate has a wide range of applications in scientific research:
Biological Staining: It is used as a stain in histology and cytology to highlight structures in biological tissues.
pH Indicator: The compound changes color depending on the pH of the solution, making it useful as a pH indicator in various chemical analyses.
Calcium Detection: It is used in biochemistry to detect calcium deposits in tissues, particularly in bone studies.
Dyeing: The compound is used in the textile industry for dyeing fabrics due to its vibrant color and stability.
作用機序
The mechanism by which Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate exerts its effects involves its ability to bind to specific molecular targets. In biological staining, it binds to calcium ions, forming a complex that highlights calcium deposits. As a pH indicator, the compound undergoes structural changes that result in color changes depending on the pH of the environment.
類似化合物との比較
Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate can be compared with other anthraquinone derivatives such as:
Alizarin (1,2-dihydroxyanthraquinone): Similar in structure but lacks the sulfonate group, making it less soluble in water.
Alizarin Yellow: Another dye used in pH indicators but with different color properties.
Quinizarin (1,4-dihydroxyanthraquinone): Similar in structure but with hydroxyl groups at different positions, leading to different chemical properties.
The uniqueness of Sodium 4-hydroxy-3-oxido-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate lies in its sulfonate group, which enhances its solubility in water and its ability to form stable complexes with metal ions.
特性
分子式 |
C14H6Na2O7S |
|---|---|
分子量 |
364.24 g/mol |
IUPAC名 |
disodium;4-hydroxy-3-oxido-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O7S.2Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;;/h1-5,17-18H,(H,19,20,21);;/q;2*+1/p-2 |
InChIキー |
WPDYCSQWAJUFAE-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)







![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)



